

Standard Operating Procedure for Phthalate Analysis Using an Internal Standard

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Compound of Interest

Compound Name: *Diphenyl Phthalate-3,4,5,6-d4*

Cat. No.: *B1460583*

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalates, or phthalate esters, are a class of chemical compounds widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics.^{[1][2]} They are found in a vast array of consumer and industrial products, including packaging materials, medical devices, and toys.^{[1][2][3]} Due to their ubiquitous presence and potential as endocrine disruptors, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have established guidelines and methods for their analysis in various matrices.^{[1][2][4]}

This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of common phthalates in liquid and solid samples using gas chromatography-mass spectrometry (GC-MS) with an internal standard method. The use of an internal standard is crucial for accurate and precise quantification, as it compensates for analyte loss during sample preparation and variations in instrument response.^{[5][6]} Deuterated analogs of the target phthalates are the preferred internal standards due to their similar chemical and physical properties.^{[5][6]}

Scope

This SOP is applicable to the determination of the following common phthalates in various matrices, including but not limited to, aqueous solutions, beverages, and solvent-extractable solids:

- Dimethyl phthalate (DMP)
- Diethyl phthalate (DEP)
- Di-n-butyl phthalate (DBP)
- Benzyl butyl phthalate (BBP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Di-n-octyl phthalate (DnOP)

Principle

The method involves extracting the phthalates from the sample matrix, followed by analysis using GC-MS. An internal standard is added to the sample prior to extraction to correct for procedural losses and instrumental variability. Quantification is achieved by creating a calibration curve using the ratio of the analyte peak area to the internal standard peak area.

Experimental Protocols

Reagents and Materials

- Solvents: HPLC or pesticide-grade n-hexane, acetone, dichloromethane, and methanol. All solvents should be checked for phthalate contamination before use.[\[7\]](#)
- Phthalate Standards: Certified reference standards of the target phthalates (e.g., DMP, DEP, DBP, BBP, DEHP, DnOP).
- Internal Standard: Deuterated phthalate standard, such as Di-n-butyl-d4-phthalate (DBP-d4) or Di(2-ethylhexyl)-d4-phthalate (DEHP-d4). Benzyl benzoate can be used as an alternative. [\[5\]](#)[\[7\]](#)
- Reagent Water: Deionized or distilled water, free of interfering substances.

- Sodium Sulfate (Anhydrous): ACS grade, heated at 400°C for 4 hours to remove any organic contaminants.[4]
- Glassware: All glassware must be scrupulously cleaned to avoid phthalate contamination. This includes washing with detergent, rinsing with tap water, followed by distilled water, and finally with acetone and hexane.[8] It is recommended to heat the glassware at 400°C for at least 2 hours. Avoid all contact with plastic materials during sample preparation and analysis. [8][9]

Standard and Sample Preparation

4.2.1. Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of each target phthalate and dissolve in a 100 mL volumetric flask with hexane or a suitable solvent.
- Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the deuterated internal standard in hexane.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with hexane to achieve concentrations ranging from 0.1 to 50 µg/mL.[10] Each calibration standard must be fortified with the internal standard at a constant concentration (e.g., 1 µg/mL).[9]

4.2.2. Sample Preparation

The choice of sample preparation method depends on the sample matrix.

Aqueous Samples (e.g., beverages, water): Liquid-Liquid Extraction (LLE)

- Measure 100 mL of the liquid sample into a 250 mL separatory funnel.
- Spike the sample with a known amount of the internal standard solution (e.g., 100 µL of a 10 µg/mL solution).
- Add 30 mL of dichloromethane or n-hexane to the separatory funnel.[9]
- Shake vigorously for 2 minutes, periodically venting the pressure.

- Allow the layers to separate.
- Drain the organic layer into a flask containing anhydrous sodium sulfate to remove residual water.
- Repeat the extraction twice more with fresh portions of the extraction solvent.
- Combine the organic extracts.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Solid Samples (e.g., polymer materials, drug products): Solvent Extraction

- Weigh approximately 1 g of the homogenized solid sample into a glass vial.
- Add a known amount of the internal standard solution.
- Add 10 mL of a suitable solvent or solvent mixture (e.g., 1:1 hexane:acetone).[\[11\]](#)
- Agitate the sample using sonication or shaking for a specified period (e.g., 30 minutes) to extract the phthalates.[\[11\]](#)
- Centrifuge the sample to separate the solid material.
- Carefully transfer the supernatant to a clean vial.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

- Gas Chromatograph (GC): Equipped with a split/splitless injector.
- Column: A low-bleed capillary column suitable for phthalate analysis, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness).[\[12\]](#)
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injector Temperature: 280°C.[\[3\]](#)

- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp 1: 8°C/min to 210°C, hold for 5 minutes.
 - Ramp 2: 20°C/min to 250°C, hold for 5 minutes.[3]
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target phthalate and the internal standard.[5]
 - Source Temperature: 230°C.[5]
 - Quadrupole Temperature: 150°C.[5]

Data Presentation and Quality Control

Calibration and Quantification

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The linearity of the calibration curve should be verified, with a coefficient of determination (R^2) greater than 0.99 being acceptable.[3] The concentration of the phthalates in the samples is then calculated using the regression equation from the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from phthalate analysis using an internal standard method.

Table 1: Typical GC-MS SIM Ions for Phthalate Analysis

Compound	Quantifier Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
Dimethyl phthalate (DMP)	163	194	77
Diethyl phthalate (DEP)	149	177	222
Di-n-butyl phthalate (DBP)	149	223	205
Benzyl butyl phthalate (BBP)	149	91	206
Di(2-ethylhexyl) phthalate (DEHP)	149	167	279
Di-n-octyl phthalate (DnOP)	149	279	167
DBP-d4 (Internal Standard)	153	227	209

Note: Specific ions may vary depending on the instrument and method.

Table 2: Method Performance Data

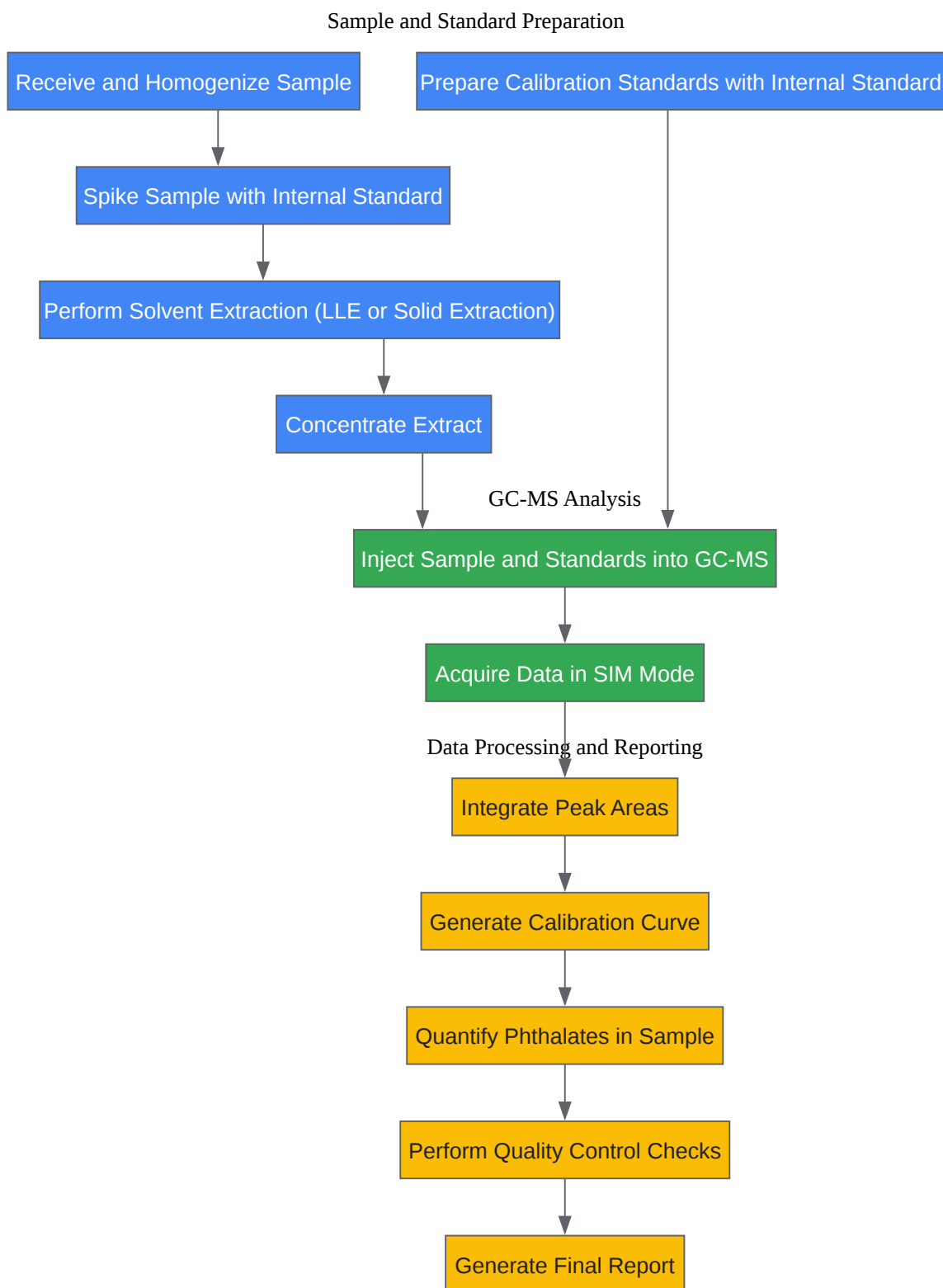
Parameter	Typical Value	Reference
Linearity (R^2)	> 0.995	[3]
Method Detection Limit (MDL)	0.5 - 5.0 ng/mL	[10][13]
Limit of Quantification (LOQ)	1.5 - 15.0 ng/mL	[10][13]
Recovery	90 - 110%	[3][13]
Precision (%RSD)	< 15%	[6]

Quality Control

- **Laboratory Reagent Blank (LRB):** An aliquot of all reagents used in the sample preparation process is carried through the entire analytical procedure to check for contamination. Phthalates are common laboratory contaminants, so this is a critical quality control measure. [\[5\]](#)[\[7\]](#)
- **Matrix Spike/Matrix Spike Duplicate (MS/MSD):** A known amount of phthalate standards is added to a duplicate sample to assess the effect of the sample matrix on the analytical method and to determine the method's accuracy and precision.
- **Continuing Calibration Verification (CCV):** A mid-level calibration standard is analyzed periodically throughout the analytical run to ensure the instrument's calibration remains stable.

Workflow Diagram

The following diagram illustrates the logical workflow for the analysis of phthalates using an internal standard.



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